![molecular formula C11H11N3 B3050176 5,6-Dimethyl-3-phenyl-1,2,4-triazine CAS No. 24108-42-7](/img/structure/B3050176.png)
5,6-Dimethyl-3-phenyl-1,2,4-triazine
Overview
Description
“5,6-Dimethyl-3-phenyl-1,2,4-triazine” is a type of triazine compound . Triazines are a class of compounds known for their applications in different fields, including the production of herbicides and polymer photostabilisers . Some 1,3,5-triazines display important biological properties .
Synthesis Analysis
Triazine compounds can be synthesized from cyanuric chloride through sequential nucleophilic substitution of the C-Cl bond by C-O, C-N, and C-S bonds . The synthesis of 2,4,6-trisubstituted-1,3,5-triazines can be achieved from cyanuric chloride by sequential substitution of the chloride atom using oxygen, nitrogen, and sulfur-centered nucleophiles .Molecular Structure Analysis
The molecular structure of triazine compounds can be intriguing. For example, 2,4-Diamino-6-phenyl-1,3,5-triazine-1-ium nitrate crystallizes in the triclinic centrosymmetric space group P with a high number of crystallographically unique salt-like adducts (Z’ = 8) and a total number of ionic species (Z’’ = 16) in the asymmetric unit .Chemical Reactions Analysis
Triazine compounds can undergo various chemical reactions. For instance, 3-Amino-5,6-dimethyl-1,2,4-triazine reacts with silver trifluoromethanesulfonate to yield tris(3-amino-5,6-dimethyl-1,2,4-triazine-κN)silver(I) trifluoromethanesulfonate .Physical And Chemical Properties Analysis
The physical and chemical properties of triazine compounds can vary. For instance, 6-phenyl-2,4-((4-amino-1,5-dimethyl-2-phenyl pyrazol-3-ylidene)(4-nitro benzylidene))-diamino-1,3,5-triazine (NDP) showed positive solvatochromism compared to other compounds . The TGA data indicates that all the three compounds are stable up to 160 °C .Scientific Research Applications
Chemical Modifications and Reactions
- Chemical Modification and Reactions : The compound 5,6-Dimethyl-3-phenyl-1,2,4-triazine and its derivatives undergo various chemical reactions. For example, one study explored the chemical modification of 3-Phenyl-4,5-dihydro-1,2,4-triazin-6(1H)-ones, which involved reactions with phosphoruspentasulfide and isopropyl isocyanate, among others, demonstrating the compound's versatility in chemical synthesis (Collins, Hughes, & Johnson, 2000).
Applications in Molecular Structure Analysis
- Crystallographic Applications : The compound's derivatives have been used in crystallography to study molecular structures. One example is the analysis of the triazolo[1,5-a][1,3,5]triazine heterocyclic core, which demonstrated its planarity and the significance of intramolecular hydrogen bonds in stabilizing crystal structures (Dolzhenko et al., 2008).
Corrosion Inhibition Studies
- Corrosion Inhibition : In another study, triazine derivatives were evaluated for their effectiveness in inhibiting corrosion on mild steel. This research highlights the potential use of 5,6-Dimethyl-3-phenyl-1,2,4-triazine derivatives in protecting metals from corrosion (Singh et al., 2018).
Synthesis of Novel Compounds
- Synthesis of Novel Compounds : The compound's derivatives are also used in synthesizing new materials. For instance, novel s-triazine derivatives incorporating various moieties were synthesized, demonstrating the compound's application in creating new chemical entities (Shawish et al., 2021).
Antibacterial and Antiviral Research
- Antibacterial and Antiviral Properties : There is research into the antibacterial and antiviral properties of derivatives of 5,6-Dimethyl-3-phenyl-1,2,4-triazine, indicating potential medical applications (Castelino et al., 2014).
Polymer Research
- Polymer Research : Another study focused on the synthesis of aromatic polyamides with phenyl-1,3,5-triazine moieties, exploring the material properties of these polymers and their potential applications in various fields (Yu et al., 2012).
Antitumor Agent Synthesis
- Antitumor Agents : The compound's derivatives have been studied for their potential as antitumor agents, indicating a possible role in pharmaceutical applications (Badrey & Gomha, 2012).
Mechanism of Action
Future Directions
The future directions for the study and application of triazine compounds are vast. They continue to attract the attention of researchers due to their potential applications in various fields, including telecommunications, optical data storage, information processing, microfabrication, and biological imaging .
properties
IUPAC Name |
5,6-dimethyl-3-phenyl-1,2,4-triazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c1-8-9(2)13-14-11(12-8)10-6-4-3-5-7-10/h3-7H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWMPLLFNYUPKDN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NC(=N1)C2=CC=CC=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50482599 | |
Record name | 5,6-DIMETHYL-3-PHENYL-1,2,4-TRIAZINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50482599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dimethyl-3-phenyl-1,2,4-triazine | |
CAS RN |
24108-42-7 | |
Record name | 5,6-DIMETHYL-3-PHENYL-1,2,4-TRIAZINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50482599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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